![molecular formula C9H8N4O3 B2723805 N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide CAS No. 1396857-50-3](/img/structure/B2723805.png)
N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications
- N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistic studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .
- The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It has been explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Studies have evaluated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antibiotics or antifungal agents .
- Researchers have investigated the neuroprotective properties of N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide . It shows promise in preventing neuronal damage and reducing oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The compound has been studied for its inhibitory effects on specific enzymes. For instance, it may inhibit kinases or proteases involved in disease pathways, providing potential therapeutic avenues .
- Crystallographic investigations have revealed the three-dimensional structure of the compound. Understanding its crystal lattice and intermolecular interactions is crucial for drug design and optimization .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Inhibition of Enzymes
Crystallography and Structural Studies
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-15-8-4-7(10-5-11-8)13-9(14)6-2-3-12-16-6/h2-5H,1H3,(H,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSAYXAFMRTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide |
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